molecular formula C9H6F3N3 B13049364 1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile CAS No. 1433708-62-3

1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile

Cat. No.: B13049364
CAS No.: 1433708-62-3
M. Wt: 213.16 g/mol
InChI Key: OMDDOUMRSUCFMR-UHFFFAOYSA-N
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Description

1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile is a chemical compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a cyclopropane ring with a carbonitrile group.

Preparation Methods

One common method involves radical trifluoromethylation, which has been extensively studied for its ability to introduce the trifluoromethyl group into various organic molecules . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity.

Chemical Reactions Analysis

1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl group and other substituents on the pyridazine ring can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens) are commonly used in these reactions.

Scientific Research Applications

1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-(Trifluoromethyl)pyridazin-3-YL)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyridazine ring can participate in various binding interactions, contributing to the compound’s overall activity .

Properties

CAS No.

1433708-62-3

Molecular Formula

C9H6F3N3

Molecular Weight

213.16 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridazin-3-yl]cyclopropane-1-carbonitrile

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(14-15-7)8(5-13)3-4-8/h1-2H,3-4H2

InChI Key

OMDDOUMRSUCFMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C#N)C2=NN=C(C=C2)C(F)(F)F

Origin of Product

United States

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